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Compound of Interest

Compound Name:
(5-Phenylthiomorpholin-3-

yl)methanol

CAS No.: 1315366-00-7

Cat. No.: B1455693

Get Quote

Executive Summary & Structural Context
(5-Phenylthiomorpholin-3-yl)methanol is a specialized heterocyclic scaffold increasingly

utilized in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability

compared to its morpholine analogues. This guide provides a definitive framework for

characterizing this compound via Infrared (IR) Spectroscopy.

Unlike standard spectral libraries which may lack this specific intermediate, this guide

synthesizes data from functional group theory and analogous thiomorpholine derivatives to

establish a predictive spectral fingerprint. We compare its spectral performance against key

alternatives—specifically its Morpholine analogue and its Carboxylic Acid precursor—to aid

researchers in reaction monitoring and structural validation.

Molecule Architecture for Spectral Analysis
Core: Thiomorpholine ring (S and N heteroatoms).
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Substituents:

C3: Hydroxymethyl group (Primary Alcohol).

C5: Phenyl group (Aromatic system).

N1: Secondary amine (assuming N-unsubstituted based on nomenclature).

Experimental Methodology: Protocol for Optimal
Resolution
To obtain the characteristic peaks described below, the choice of sampling technique is critical

due to the compound's hydrogen-bonding potential.

Comparison of Sampling Techniques
Feature

ATR (Attenuated

Total Reflectance)

Transmission (KBr

Pellet)
Recommendation

Sample State
Solid/Crystal direct

application

Dispersed in KBr

matrix

ATR for routine ID;

KBr for detailed

fingerprinting.

H-Bonding
Preserves native H-

bonding network

Matrix may disrupt

intermolecular H-

bonds

ATR shows broader

OH/NH bands.

Resolution
Lower path length,

weaker weak bands

High sensitivity for

weak overtones

KBr preferred for

aromatic overtones

(1600-2000 cm⁻¹).

Throughput High (< 2 mins) Low (15-20 mins prep)
Use ATR for reaction

monitoring.

Step-by-Step Characterization Workflow
The following Graphviz diagram outlines the logical flow for assigning the spectrum of (5-
Phenylthiomorpholin-3-yl)methanol.
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Caption: Logical decision tree for assigning functional groups in (5-Phenylthiomorpholin-3-
yl)methanol IR spectra.

Characteristic Peak Analysis
This section details the expected spectral signature.[1][2][3][4] Note that exact wavenumbers

may shift slightly (±10 cm⁻¹) depending on the solvent or solid-state packing (polymorphism).
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A. High-Frequency Region (4000 – 2500 cm⁻¹)
This region confirms the presence of the alcohol, amine, and the aromatic/aliphatic backbone.

Functional
Group

Mode
Wavenumber
(cm⁻¹)

Intensity
Diagnostic
Notes

O-H & N-H Stretching 3200 – 3450 Strong, Broad

The O-H

(alcohol) and N-

H (amine)

stretches will

likely overlap. In

solid state (ATR),

extensive H-

bonding

broadens this

band

significantly.

Ar-C-H Stretching 3030 – 3080 Weak/Medium

Diagnostic for

the Phenyl ring.

Look for small

"shoulders" just

above 3000

cm⁻¹.

Aliph-C-H Stretching 2850 – 2980 Medium

Arises from the

thiomorpholine

ring CH₂ and CH

groups.

B. Fingerprint & Heteroatom Region (1500 – 600 cm⁻¹)
This region provides the specific identification of the thiomorpholine core and the

hydroxymethyl side chain.
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Functional
Group

Mode
Wavenumber
(cm⁻¹)

Intensity
Diagnostic
Notes

Aromatic Ring C=C Stretch
1600, 1580,

1495, 1450
Medium

The "Ring

Breathing"

modes. The pair

at ~1600 and

~1500 cm⁻¹

confirms the

phenyl group.

C-O (Alcohol) Stretching 1030 – 1070 Strong

Key Identifier.

Primary alcohols

show a distinct,

strong band

here.

C-N Stretching 1100 – 1200 Medium

Overlaps with C-

C skeletal

vibrations.

Ar-H (OOP) Bending
690 – 710 & 730

– 770
Strong

Critical for

Phenyl. Mono-

substituted

benzene rings

must show these

two strong

bands.

C-S-C Stretching 600 – 700 Weak

The thioether

linkage is weak

in IR (stronger in

Raman).

Absence of

strong bands

here helps

distinguish from

sulfoxides/sulfon

es.
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Comparative Analysis: Performance vs. Alternatives
In drug development, this compound is often compared to its Morpholine analogue or

characterized against its Synthetic Precursor.

Comparison 1: Thiomorpholine vs. Morpholine Analogue
Alternative: (5-Phenylmorpholin-3-yl)methanol (Oxygen instead of Sulfur in the ring).

Feature

(5-

Phenylthiomorpholin

-3-yl)methanol

(Product)

(5-Phenylmorpholin-

3-yl)methanol

(Alternative)
Scientific Insight

Ether Band Absent
Strong (1100-1150

cm⁻¹)

The Morpholine ring

C-O-C stretch is very

strong and often

obscures the C-O

alcohol peak.

Spectral Clarity
High in 1000-1200

region
Low (Congested)

The sulfur atom is

"heavy" and spectrally

quiet in the mid-IR,

making the

hydroxymethyl C-O

peak (1050 cm⁻¹)

much easier to

quantify in the

thiomorpholine

derivative.

C-S Band Present (~650 cm⁻¹) Absent
Useful for confirming

the sulfur core.

Comparison 2: Reaction Monitoring (Precursor vs.
Product)
Alternative: 5-Phenylthiomorpholine-3-carboxylic acid ethyl ester (Precursor).
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Objective: Confirm reduction of Ester to Alcohol.

Performance Metric: Disappearance of the Carbonyl peak.

Spectral Feature Precursor (Ester) Product (Alcohol) Result

C=O Stretch
Strong, Sharp @ 1735

cm⁻¹
Absent

Complete

disappearance

confirms reaction

completion.

O-H Stretch
None (or weak NH

only)

Strong, Broad @ 3300

cm⁻¹

Appearance confirms

formation of the

hydroxyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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